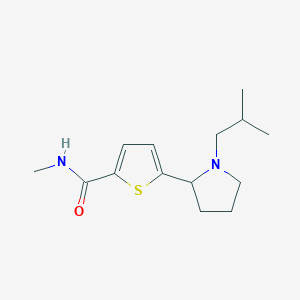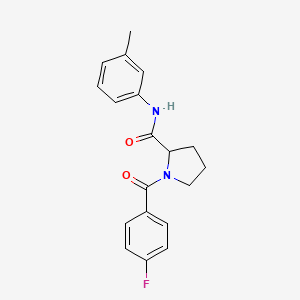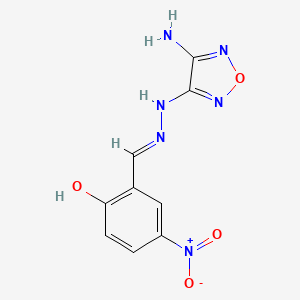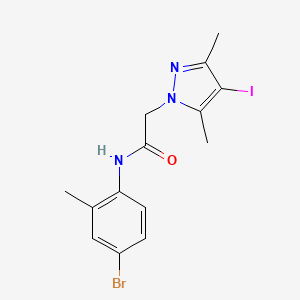
5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. The compound is known to have potential therapeutic applications in the treatment of various medical conditions, including pain, inflammation, and neurological disorders.
作用机制
5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate exerts its effects by binding to and activating the cannabinoid receptor CB2. This receptor is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function. Activation of CB2 receptors by 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate leads to a decrease in the release of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines.
Biochemical and physiological effects:
5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation in a variety of models, including models of neuropathic pain, inflammatory pain, and osteoarthritis. 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate has also been shown to have neuroprotective effects in animal models of epilepsy and multiple sclerosis.
实验室实验的优点和局限性
The advantages of using 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate in lab experiments include its high potency and selectivity for the CB2 receptor, which allows for precise modulation of the immune response. However, the limitations of using 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate include its limited solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate data interpretation.
未来方向
For research on 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate include further investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders. Additional studies are also needed to elucidate the molecular mechanisms underlying its effects and to identify potential off-target effects. Finally, the development of more soluble analogs of 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate may improve its utility as a therapeutic agent.
合成方法
The synthesis of 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate involves a multistep process that starts with the reaction of 2-thiophenecarboxylic acid with isobutylamine to form the corresponding amide. This intermediate is then reacted with N-methylpyrrolidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired product. The trifluoroacetate salt of 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate is obtained by treating the free base with trifluoroacetic acid.
科学研究应用
5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate has also been investigated for its potential use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis.
属性
IUPAC Name |
N-methyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-10(2)9-16-8-4-5-11(16)12-6-7-13(18-12)14(17)15-3/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARCETHXGXTKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC1C2=CC=C(S2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-cycloheptyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5972131.png)
![7-(2-cyclohexylethyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972139.png)

![ethyl 2-[2-({[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B5972155.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5972163.png)

![2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972172.png)
![2-(4-{[1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenoxy)ethanol](/img/structure/B5972174.png)

![2-cyclopropyl-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5972191.png)
![ethyl (5-{[(4-fluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B5972196.png)
![1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5972205.png)

